Bruceolline D

Description

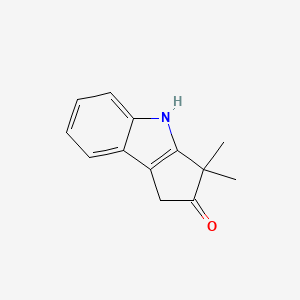

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3,3-dimethyl-1,4-dihydrocyclopenta[b]indol-2-one |

InChI |

InChI=1S/C13H13NO/c1-13(2)11(15)7-9-8-5-3-4-6-10(8)14-12(9)13/h3-6,14H,7H2,1-2H3 |

InChI Key |

TVRRJWCBPHZRIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)CC2=C1NC3=CC=CC=C23)C |

Synonyms |

bruceolline D |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Bruceolline D

Extraction and Isolation Methodologies from Plant Matrices

Bruceolline D is an indole (B1671886) alkaloid that has been isolated from the stems of Brucea mollis. researchgate.netnih.gov General methods for extracting alkaloids from plant sources involve steps such as sample preparation, liberation of free alkaloidal bases using alkaline solutions, and extraction using organic solvents. scribd.com For instance, ethyl acetate (B1210297) has been used to extract filtrates containing bruceollines. amazonaws.com Another approach involves soaking powdered plant material in various solvents sequentially, such as petroleum ether, chloroform, acetone, and methanol, at room temperature. ju.edu.et Traditional techniques like Soxhlet extraction can also be employed, ensuring the plant material is repeatedly extracted with a fresh solvent supply for complete extraction. plantsjournal.com

Chromatographic Purification Techniques for Isolation

Chromatographic techniques are essential for purifying this compound from crude plant extracts. Silica gel chromatography is a common method used for purification. mdpi.comehu.es Flash chromatography, often using a solvent system like ethyl acetate in pentane, has been employed to purify residues and afford bruceollines. amazonaws.com High-performance liquid chromatography (HPLC) can also be used, for example, with a chiral column and a mobile phase of isopropanol (B130326) and hexanes, to determine enantiomeric excess. amazonaws.com The principle of chromatography relies on the differential distribution of compounds between a mobile phase and a stationary phase, allowing for separation. americanpharmaceuticalreview.com

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are crucial for determining the structure of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR)

NMR spectroscopy, including both 1D (¹H and ¹³C) and 2D techniques (COSY, HSQC, HMBC), is extensively used for the complete assignment of NMR data and structural elucidation. mdpi.comresearchgate.netmagritek.com ¹H NMR spectra provide information about the types of protons and their environments, including chemical shifts, splitting patterns, and coupling constants. amazonaws.commagritek.comrsc.org ¹³C NMR spectroscopy provides information about the carbon skeleton. magritek.comrsc.org Two-dimensional NMR experiments, such as ¹H-¹H COSY, reveal correlations between coupled protons. mdpi.comresearchgate.netrsc.org ¹H-¹³C HSQC (Heteronuclear Single Quantum Correlation) establishes one-bond correlations between protons and carbons. mdpi.comresearchgate.netmagritek.comrsc.org ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) provides information about long-range correlations between protons and carbons across multiple bonds, which is particularly useful for assigning quaternary carbons and establishing connectivity between different molecular fragments. mdpi.commagritek.comrsc.orgsdsu.edu

While specific NMR data for this compound were not extensively detailed in the provided snippets, the application of these techniques is standard for the characterization of such compounds. For example, ¹H and ¹³C NMR data have been reported for other bruceollines and related compounds, including chemical shifts in parts per million (ppm) relative to a standard, often in deuterated solvents like dmso-d₆. rsc.org

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS), particularly coupled with Electrospray Ionization (ESI-MS), is used to determine the accurate mass and elemental composition of this compound. mdpi.comnih.gov ESI is a soft ionization technique that typically produces protonated molecules or molecular adduct ions with minimal fragmentation, which is beneficial for determining the molecular weight of polar compounds. aocs.orgmetwarebio.com HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.govresearchgate.net While specific HRMS data (m/z values) for this compound were not explicitly provided, HRMS-ESI has been used for the analysis of related compounds, yielding calculated and observed m/z values for protonated molecules. rsc.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including the precise positions of atoms and bond lengths and angles. It is particularly valuable for confirming the structure determined by NMR and MS, and crucially, for establishing the absolute configuration of chiral molecules. mdpi.comnih.govchim.itresearchgate.netchem-soc.siresearchgate.net The determination of absolute configuration by X-ray diffraction relies on the phenomenon of anomalous dispersion, which causes small intensity differences between Friedel opposites in non-centrosymmetric crystals. researchgate.netchem-soc.siresearchgate.net Obtaining high-quality single crystals of the analyte is a prerequisite for X-ray crystallography. researchgate.net this compound's absolute configuration has been determined by X-ray diffraction analysis. mdpi.comchim.itplantaedb.com

Biosynthetic Pathways of Bruceolline D

Proposed Biogenetic Precursors and Metabolic Intermediates

The biosynthesis of all indole (B1671886) alkaloids originates with the amino acid L-tryptophan, which is itself derived from the shikimate pathway. wikipedia.orgbiocyclopedia.com It is the definitive precursor for the characteristic indole ring system found in Bruceolline D. biocyclopedia.com The initial steps in many indole alkaloid pathways involve the decarboxylation of tryptophan to form tryptamine (B22526), a common building block. youtube.comnih.gov

The formation of the cyclopenta[b]indole (B15071945) scaffold requires the fusion of a five-carbon unit to the C2 and C3 positions of the indole core. The precise origin of this cyclopentane (B165970) moiety in this compound is not definitively known but is likely derived from the terpenoid or polyketide pathways. In many complex alkaloids, a terpenoid unit, such as secologanin (B1681713), condenses with tryptamine to form strictosidine, a universal precursor to a vast array of monoterpenoid indole alkaloids. youtube.com While it is unclear if secologanin is directly involved, a similar condensation of tryptamine or a derivative with a C5 precursor from a pathway like the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a plausible starting point.

Subsequent intramolecular cyclization would then form the fused five-membered ring. Therefore, the key metabolic intermediates are proposed to be:

L-Tryptophan: The primary precursor for the indole core.

Tryptamine: A likely intermediate formed by the decarboxylation of tryptophan.

A C5 Isoprenoid Unit: Derived from isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), which serves as the building block for the cyclopentane ring.

Enzymatic Steps and Catalytic Mechanisms in Indole Alkaloid Formation

Although the specific enzymes that catalyze the formation of this compound are unknown, the reactions required to construct its unique scaffold are analogous to well-characterized enzymatic transformations in other alkaloid biosynthetic pathways.

Scaffold Assembly: The formation of the cyclopenta[b]indole core likely involves an intramolecular cyclization reaction. One plausible mechanism is an enzyme-catalyzed electrocyclic reaction, such as a Nazarov cyclization. nih.govnumberanalytics.com The total synthesis of related bruceollines, such as Bruceolline E and I, has been achieved using a Nazarov cyclization as a key step, suggesting its feasibility as a biological transformation. nih.govresearchgate.net This reaction involves the 4π-conrotatory electrocyclization of a pentadienyl cation to form a cyclopentenone, a structure related to the this compound core. numberanalytics.comnih.govhawaii.edu

Tailoring Reactions: Following the formation of the core structure, a series of "tailoring" enzymes modify the scaffold to produce the final structure of this compound. These enzymes are responsible for the remarkable chemical diversity observed in natural products. Key enzyme families likely involved include:

Cytochrome P450 Monooxygenases (P450s): This versatile superfamily of heme-containing enzymes is crucial for driving chemical diversification in alkaloids. nih.govnih.govresearchgate.net They are known to catalyze a wide range of reactions, including hydroxylations, oxidations, ring formations, and rearrangements, which are essential for creating the final functional groups on the alkaloid skeleton. nih.govfrontiersin.orgwikipedia.org

Dehydrogenases/Reductases: These enzymes would be responsible for modifying oxidation states within the molecule, for example, by converting hydroxyl groups to ketones or vice versa.

Methyltransferases: The two methyl groups on the cyclopentane ring of this compound are likely installed by S-adenosyl methionine (SAM)-dependent methyltransferases, which transfer a methyl group to the carbon skeleton.

Comparative Biosynthesis within the Bruceolline Indole Alkaloid Family

The Bruceolline family consists of several related cyclopenta[b]indole alkaloids, including this compound, E, H, I, and J, all isolated from Brucea mollis. acs.orgnih.gov By comparing their structures, a divergent biosynthetic pathway from a common intermediate can be hypothesized.

Bruceolline E, for instance, is an α-diketone, featuring two carbonyl groups in its five-membered ring, whereas this compound has only one. researchgate.netresearchgate.net This suggests they share a common precursor, and that the pathway to Bruceolline E involves an additional oxidation step, likely catalyzed by a P450 enzyme or a dehydrogenase, to install the second ketone. researchgate.net Bruceolline J is a hydroxylated version of this compound, indicating the action of a hydroxylase (likely a P450) to add an -OH group. nih.gov Bruceolline I has a more complex structure, but it shares the fundamental cyclopenta[b]indole core, suggesting it derives from the same early intermediates before undergoing further enzymatic modifications. acs.orgnih.govacs.org

This comparative analysis points to a common biosynthetic grid where a central precursor is synthesized and then acted upon by a suite of tailoring enzymes, each specific to the different final products. This mechanism of generating chemical diversity from a common scaffold is a hallmark of plant specialized metabolism.

| Feature Comparison | This compound | Bruceolline E | Bruceolline J |

| Core Structure | 8,8-dimethylcyclopenta[b]indol-9-one | 8,8-dimethylcyclopenta[b]indole-9,10-dione | 9-hydroxy-8,8-dimethylcyclopenta[b]indole |

| Key Functional Group | Single Ketone | α-Diketone | Hydroxyl Group |

| Inferred Final Biosynthetic Step | Core scaffold formation | Oxidation of this compound precursor | Reduction of this compound |

Synthetic Chemistry of Bruceolline D

Strategies for Total Synthesis

Synthetic strategies for Bruceolline D have focused on constructing its characteristic cyclopenta[b]indole (B15071945) core and incorporating the necessary functional groups and stereochemistry. rsc.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound involves conceptually breaking down the molecule into simpler, readily available starting materials. deanfrancispress.com Key disconnections in the synthesis of the bruceolline scaffold often involve the formation of the indole (B1671886) ring and the annulated cyclopentanone (B42830) moiety. One strategy has envisioned obtaining this compound from a diketone precursor, which could be generated via a C-H insertion reaction of a corresponding diazoketone derived from indole glyoxyl chloride. rsc.org Another approach has involved the synthesis of a 3-prenylated indole intermediate, which is then subjected to a sequence of reactions to form the cyclopent[b]indole framework. tandfonline.comresearchgate.net An alternative retrosynthetic pathway has proposed accessing this compound through an aza-Piancatelli rearrangement followed by an intramolecular Suzuki-Miyaura cross-coupling sequence. researchgate.net

Early Attempts and Challenges (e.g., Fischer Indolization)

Early attempts towards the synthesis of this compound encountered challenges. For instance, utilizing Fischer indolization chemistry with phenylhydrazine (B124118) and a dione (B5365651) precursor was explored. acs.org However, this approach faced difficulties, including potentially low yields due to the thermal instability and acid sensitivity of the target compound. acs.org Despite screening various conditions, including recently reported cyclizations in low melting mixtures, yields using the Fischer indolization route for this compound did not exceed 35%. acs.org The Fischer indole synthesis, while widely used, can face challenges with certain substitution patterns, such as the synthesis of C3 N-substituted indoles. nih.gov

Protecting Group-Free Synthetic Methodologies

Several synthetic routes to this compound and related bruceollines have aimed for protecting group-free total syntheses to enhance efficiency and reduce steps. researchgate.netacs.orgtandfonline.comtandfonline.comnih.gov A short, protecting group-free total synthesis of bruceollines D, E, and J has been reported. acs.orgnih.gov This strategy often involves a sequence of reactions that directly build the target molecule without the need for temporary protection and deprotection of functional groups. researchgate.nettandfonline.comtandfonline.com

Stereoselective and Enantioselective Approaches to the Bruceolline Scaffold

Controlling the stereochemistry is crucial in the synthesis of natural products with defined biological activities. Approaches to the bruceolline scaffold have included both racemic and asymmetric methods. tandfonline.comrsc.org Racemic approaches have employed key steps such as intramolecular rhodium carbenoid C–H insertion and highly regioselective gem-dimethylation reactions. rsc.org Enantioselective syntheses of related bruceollines, such as bruceolline J, have been achieved through methods like Sharpless asymmetric dihydroxylation and Lewis acid catalyzed cyclopenta[b]annulation. rsc.org The enantioselective reduction of bruceolline E has also been utilized to obtain enantiomers of bruceolline J. acs.orgnih.gov

Innovative Reaction Methodologies Employed

The synthesis of this compound has benefited from the application of innovative reaction methodologies to construct its complex structure.

Wittig Olefination and Claisen Rearrangement in Indole Synthesis

The Wittig olefination and Claisen rearrangement have been employed in the synthesis of 3-prenylated indoles, which serve as intermediates in the total synthesis of bruceollines D, E, and H. researchgate.nettandfonline.comresearchgate.nettandfonline.comfigshare.com A single-pot strategy combining Wittig olefination and Claisen rearrangement has been developed to efficiently obtain these 3-prenylated indoles. researchgate.nettandfonline.comresearchgate.nettandfonline.comfigshare.com This protocol provides a ready access to intermediates that are valuable for the synthesis of various natural products. researchgate.net The synthesis of a 3-prenylated indole intermediate has been reported to begin with the Wittig olefination of o-nitrobenzaldehyde with a phosphorane, followed by a Claisen rearrangement. tandfonline.comresearchgate.net

Palladium-Catalyzed Reactions (e.g., Suzuki–Miyaura Cross-Coupling)

Palladium catalysis plays a significant role in the synthesis of cyclopenta[b]indole frameworks, including approaches toward this compound. One notable example involves an intramolecular Suzuki–Miyaura cross-coupling reaction. researchgate.netresearchgate.net This coupling reaction, known for forming carbon-carbon single bonds between organohalides and organoboron species using a palladium catalyst and a base, has been applied in the final stages of some this compound syntheses. wikipedia.org

A synthesis reported by Leboeuf and co-workers utilized a sequence involving an aza-Piancatelli rearrangement followed by an intramolecular Suzuki–Miyaura cross-coupling. researchgate.netresearchgate.netresearchgate.net In this approach, an intermediate, formed from a bromo-substituted furylcarbinol and an aminophenylboronic pinacol (B44631) ester via an aza-Piancatelli reaction, underwent intramolecular Suzuki–Miyaura coupling catalyzed by Pd(OAc)₂/SPhos with K₃PO₄ in DMSO to yield this compound. researchgate.netresearchgate.netresearchgate.net This reaction sequence provided this compound in 48% yield. researchgate.netresearchgate.net Another palladium-catalyzed cyclization with 2-chloroaniline (B154045) and a methylated dione has also been reported to furnish this compound in 88% yield. nih.govacs.org

Gold(I)-Catalyzed Rearrangement/Nazarov Cyclization

Gold(I) catalysis has been employed in tandem reaction sequences to construct cyclopenta[b]indol-1-ones, which can serve as precursors for bruceolline alkaloids. chim.itresearchgate.netresearchgate.net A tandem gold(I)-catalyzed rearrangement/Nazarov reaction of propargylacetate indoles has been described as an efficient method to generate cyclopenta[b]indol-1-ones. chim.it This transformation involves a gold(I)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of the propargylacetate indole to produce a pentadienyl cation, which then undergoes Nazarov cyclization to yield the desired product. chim.it While this specific sequence has been demonstrated in the total synthesis of other bruceollines, such as bruceolline H and I, it highlights the utility of gold(I)-catalyzed cascades in accessing the core skeletal structure found in this compound. chim.itresearchgate.netresearchgate.net

Intramolecular Rhodium Carbenoid C–H Insertion

Intramolecular rhodium carbenoid C–H insertion has been identified as a key step in the divergent synthesis of bruceollines D, E, and J. rsc.orgchim.itresearchgate.net This method, reported by Dethe and Kumar, involves the use of a diazoketone, prepared from 3-indole acetic acid. chim.itresearchgate.net The diazoketone is subjected to reflux in dichloromethane (B109758) in the presence of a catalytic amount of Rh(OAc)₄, leading to the formation of a cyclopenta[b]indol-2-one in 78% yield. chim.itresearchgate.net Subsequent regioselective gem-dimethylation and deprotection steps furnish this compound. rsc.orgchim.itresearchgate.net This strategy provides a route to the cyclopenta[b]indole core through the insertion of a rhodium carbenoid into a nearby C-H bond. caltech.eduresearchgate.net

Aza-Piancatelli Cyclization

The aza-Piancatelli cyclization is a valuable transformation for the synthesis of 4-aminocyclopentenone building blocks, which can be elaborated into various natural product scaffolds, including this compound. researchgate.netresearchgate.netthieme-connect.com This reaction involves the cyclization of furylcarbinols with nitrogen nucleophiles, typically amines, catalyzed by acids. researchgate.netthieme-connect.com The aza-Piancatelli cyclization has been utilized as a key step in the total synthesis of this compound in sequence with an intramolecular Suzuki–Miyaura cross-coupling. researchgate.netresearchgate.netresearchgate.net The reaction between a bromo-substituted furylcarbinol and 2-aminophenylboronic pinacol ester, catalyzed by Ca(II) and Pd(II), proceeds through the aza-Piancatelli rearrangement to form an intermediate, which then undergoes the intramolecular Suzuki–Miyaura coupling to afford this compound. thieme-connect.comrsc.org This two-step sequence underscores the utility of the aza-Piancatelli cyclization in providing access to the functionalized cyclopentenone structure present in this compound. rsc.org

Chemical Transformations from this compound to Related Indole Alkaloids (e.g., Bruceolline E, J)

This compound can serve as a precursor for the synthesis of other related cyclopenta[b]indole alkaloids, such as bruceolline E and J. rsc.orgresearchgate.netresearchgate.net These transformations typically involve functional group manipulations of the this compound scaffold.

A simple benzylic oxidation of this compound using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to furnish bruceolline E in 92% yield. rsc.org This indicates a direct oxidative pathway to introduce the additional carbonyl functionality present in bruceolline E.

Transformations to bruceolline J have also been reported from synthetic intermediates that can lead to this compound. rsc.orgresearchgate.net For instance, a racemic approach employing intramolecular rhodium carbenoid C–H insertion and regioselective gem-dimethylation reactions has been used to synthesize this compound, E, and racemic bruceolline J. rsc.orgresearchgate.netrsc.org Furthermore, the enantioselective reduction of bruceolline E has been demonstrated as a method to obtain both natural and unnatural enantiomers of bruceolline J. researchgate.netacs.orgresearchgate.net This highlights the interconnectedness of the synthetic routes to these bruceolline alkaloids.

Synthetic Route Efficiency and Scalability Considerations

The efficiency and scalability of synthetic routes to this compound are crucial for potential larger-scale production or further studies. While specific detailed analyses of scalability are not extensively covered in the provided snippets, some information regarding yields and steps can be inferred.

The reported yields for the key steps in various syntheses provide an indication of their efficiency. For example, the intramolecular rhodium carbenoid C–H insertion step has been reported to proceed in 78% yield for the formation of the cyclopenta[b]indol-2-one intermediate. chim.itresearchgate.net The subsequent conversion to this compound after gem-dimethylation and deprotection also appears efficient. rsc.orgchim.itresearchgate.net The palladium-catalyzed cyclization with 2-chloroaniline yielded this compound in 88%. nih.govacs.org The aza-Piancatelli rearrangement/intramolecular Suzuki–Miyaura cross-coupling sequence afforded this compound in 48% yield. researchgate.netresearchgate.net

Considerations for scalability would involve factors such as the availability and cost of starting materials and reagents, the reaction conditions (temperature, pressure, solvent), ease of purification, and the potential for running reactions on a larger scale. While the provided information gives insights into the chemical transformations and yields, a comprehensive assessment of scalability would require more detailed process chemistry data.

Analytical Research Methodologies for Bruceolline D

Advanced Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques play a significant role in separating Bruceolline D from complex mixtures, enabling both its identification (qualitative analysis) and the determination of its amount (quantitative analysis).

HPLC is a widely used technique for the analysis of this compound, particularly for quantitative studies. A rapid and sensitive HPLC-MS/MS method has been developed and validated for the quantification of bruceines D and E in rat plasma. nih.gov This method employed a Zorbax SBC-18 column with gradient elution using a mobile phase system of acetonitrile (B52724) and deionized water with 0.1% formic acid at a flow rate of 0.5 mL/min. nih.gov Another sensitive LC-MS/MS method for the determination of bruceine D in rat plasma utilized a Luna C18 column (2.1 × 50 mm, 1.7 μm) with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v) at a flow rate of 0.25 mL/min. nih.gov Chiral HPLC analysis has also been used to determine the enantiomeric excess of synthetic bruceolline I, a related compound, indicating its potential for analyzing chiral forms of bruceollines. unifi.itehu.es

While HPLC is more commonly reported for this compound itself, GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for purity assessment, especially for compounds amenable to gas chromatography. GC-MS analysis involves separating compounds based on their boiling points and polarity in the gas phase, followed by detection and identification using mass spectrometry. measurlabs.com Although direct GC-MS analysis of this compound is not explicitly detailed in the provided snippets, GC-MS has been used for the analysis of other indole (B1671886) alkaloids and phytochemicals, suggesting its potential applicability for analyzing volatile degradation products or synthetic intermediates related to this compound. bdu.edu.etnotulaebotanicae.ro Chemical derivatization can be employed to make less volatile compounds amenable to GC-MS analysis. jfda-online.com

Mass Spectrometry for Metabolite Profiling and Trace Analysis (e.g., LC-MS/MS, HRMS)

Mass spectrometry, particularly in combination with liquid chromatography (LC-MS, LC-MS/MS), is essential for the identification, structural elucidation, and trace analysis of this compound and its potential metabolites. LC-MS/MS methods have been successfully developed and validated for the quantification of bruceine D in biological matrices like rat plasma. nih.govnih.gov These methods typically utilize electrospray ionization (ESI) in positive or negative ion mode and multiple reaction monitoring (MRM) for sensitive and selective detection. nih.govnih.gov For instance, bruceine D was detected with transitions of m/z 411.2→393.2 in one HPLC-MS/MS method using electrospray positive ionization. nih.gov Another LC-MS/MS method for bruceine D used negative ESI mode with a precursor-to-product ion transition of m/z 409.2 → 373.2. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are invaluable for confirming the elemental composition of this compound and its metabolites. Mass spectrometry-based methods are widely used in proteomics and metabolomics for identifying and characterizing a wide range of molecules. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural confirmation and purity assessment of organic compounds like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HMBC, HMQC) are used to determine the complete structure of this compound and related alkaloids. mendeley.comresearchgate.net Analysis of 2D NMR data is crucial for assigning the positions of substituents and confirming the ring structure. researchgate.net NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural identification and verification of purity by detecting signals from impurities. mendeley.com For instance, ¹H NMR spectra of bruceine D have been analyzed in research. researchgate.net

Spectrophotometric and Spectrofluorometric Assays for Concentration Determination

Spectrophotometric methods, which measure the absorbance or transmission of light through a sample, can be used for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions. drawellanalytical.comscribd.com While specific spectrophotometric or spectrofluorometric assays solely focused on this compound are not prominently detailed in the provided search results, spectrophotometry is a general analytical technique used for quantifying substance concentrations based on their light absorption properties. drawellanalytical.comresearchgate.net Challenges in spectrophotometric analysis can include spectral interference from other compounds in the sample. drawellanalytical.com Spectrofluorometry, which measures fluorescence, can offer higher sensitivity for compounds that exhibit fluorescence. These methods would require the identification of suitable wavelengths where this compound absorbs or emits light.

Development of Standardized Analytical Protocols for Research Reproducibility

The development and validation of standardized analytical protocols are crucial to ensure the reproducibility and reliability of research findings related to this compound. bioprocessingsummit.com Standardized protocols for techniques like HPLC-MS/MS and LC-MS/MS, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, are essential for accurate quantification in complex matrices like biological samples. nih.govnih.gov Method validation, which assesses parameters such as sensitivity, accuracy, precision, and selectivity, is a critical step in establishing the reliability of an analytical protocol. nih.govbioprocessingsummit.com Adherence to standardized methods and validation ensures that results obtained in different laboratories or at different times can be compared reliably.

Future Directions and Research Opportunities for Bruceolline D

Exploration of Undiscovered Biological Potentials and Novel Therapeutic Applications (Pre-clinical Focus)

Future research on Bruceolline D should extend beyond its currently known activities to explore a broader spectrum of biological potentials. While its anti-tumor effects have been a primary focus nih.gov, investigating other potential therapeutic applications at the pre-clinical stage is crucial. This could involve screening this compound against a wider range of disease models, including infectious diseases, inflammatory conditions, or neurological disorders, based on its structural characteristics and the known bioactivities of related natural products. Identifying novel targets and mechanisms of action through high-throughput screening and in vitro/in vivo studies will be essential for developing new therapeutic strategies. Further detailed research into the molecular mechanisms underlying its observed effects, even in known areas like anti-cancer activity, is still needed to establish a comprehensive understanding researchgate.net.

Chemoinformatic and Computational Approaches in Rational Design and Analog Development

Chemoinformatic and computational approaches offer powerful tools for the rational design and development of this compound analogs with improved efficacy, selectivity, and pharmacokinetic properties naist.jpu-strasbg.fr. Future research should leverage techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to understand the interaction of this compound with its biological targets at an atomic level nih.gov. This can guide the design of novel analogs with enhanced binding affinity or modified activity profiles. Virtual screening of large chemical libraries based on the pharmacophore of this compound can also identify new lead compounds. u-strasbg.fr Computational methods can further assist in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed analogs, prioritizing the most promising candidates for synthesis and experimental testing. difacquim.com

Interdisciplinary Research Integrating Omics Technologies (e.g., Metabolomics, Proteomics)

Integrating omics technologies, such as metabolomics and proteomics, with studies on this compound can provide a holistic understanding of its biological effects humanspecificresearch.orgnih.govijcnap.com. Future research should utilize these technologies to investigate the global molecular changes induced by this compound in biological systems. Metabolomics can reveal alterations in metabolic pathways, providing insights into how the compound affects cellular energy production, signaling, and other crucial processes revespcardiol.org. Proteomics can identify changes in protein expression levels and post-translational modifications, helping to pinpoint the specific proteins and pathways targeted by this compound revespcardiol.org. mdpi.com Combining omics data with phenotypic observations can lead to the discovery of biomarkers for this compound activity and provide a more comprehensive picture of its complex interactions within cells and organisms. ijcnap.com

Addressing Key Research Gaps in Biosynthesis and Comprehensive Bioactivity Profiling

Significant research gaps remain in fully understanding the biosynthesis of this compound and comprehensively profiling its bioactivity. Future studies should aim to elucidate the complete biosynthetic pathway of this compound in Brucea javanica, identifying the enzymes and genes involved. This knowledge could potentially enable the biotechnological production of this compound or its precursors, offering an alternative to extraction from natural sources. Furthermore, a comprehensive and standardized bioactivity profiling of this compound across a wide range of biological targets and pathways is needed. While some activities are known, a systematic evaluation using modern high-throughput screening platforms would provide a clearer picture of its polypharmacological potential and help prioritize future research directions. researchgate.net Addressing these gaps will be crucial for the sustainable development and therapeutic application of this compound.

Q & A

Q. What methodologies are recommended for isolating Bruceolline D from natural sources, and how can purity be validated?

- Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as flash chromatography or HPLC. Purity validation requires a combination of NMR spectroscopy (to confirm structural integrity) and mass spectrometry (for molecular weight verification). For example, hydrogenation and flash chromatography were used to isolate Bruceolline I with 74% yield, as described in similar Brucea spp. alkaloid studies . Purity can be further confirmed via HPLC with enantiomeric resolution, as demonstrated in protocols for related compounds .

Q. How is the structural elucidation of this compound performed, and what spectroscopic tools are critical?

- Answer : Structural characterization relies on - and -NMR to identify proton and carbon environments, complemented by 2D NMR techniques (COSY, HSQC, HMBC) for connectivity mapping. High-resolution mass spectrometry (HRMS) confirms molecular formulas. Crystallographic data (if available) provide definitive stereochemical assignments, as seen in Bruceolline H studies .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Answer : LC-MS/MS is preferred for sensitivity and specificity in biological matrices. For plant extracts, UV-Vis spectroscopy coupled with HPLC-DAD offers cost-effective quantification. Method validation should include calibration curves, limits of detection (LOD), and recovery rates, adhering to guidelines for phytochemical analysis .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during this compound synthesis, and what chiral resolution methods are effective?

- Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution can achieve high enantiomeric excess (ee). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is effective for resolving enantiomers, as demonstrated in Bruceolline I studies where racemic mixtures were separated with >99% ee . Polarimetry and circular dichroism (CD) spectroscopy further validate optical purity .

Q. What experimental designs are optimal for studying this compound’s bioactivity against cancer cell lines, and how can off-target effects be minimized?

- Answer : Use dose-response assays (e.g., IC determination via MTT or SRB assays) with multiple cell lines (cancer vs. normal) to assess selectivity. Include positive controls (e.g., doxorubicin) and validate mechanisms via Western blotting (apoptosis markers like caspase-3) or RNA-seq for pathway analysis. To mitigate off-target effects, employ siRNA knockdowns or CRISPR-Cas9 to confirm target specificity .

Q. How should researchers address contradictory data in this compound’s reported pharmacological effects?

- Answer : Contradictions often arise from variability in extraction methods, cell line specificity, or assay conditions. Replicate studies using standardized protocols (e.g., NIH Clinical Collection libraries for screening). Meta-analyses of existing data with statistical tools like ANOVA or Bayesian inference can identify confounding variables. Cross-validate findings via orthogonal assays (e.g., in vitro enzymatic inhibition paired with in vivo xenograft models) .

Q. What strategies enable comparative studies of this compound with structurally related analogs (e.g., Bruceolline I or H)?

- Answer : Structure-activity relationship (SAR) studies require systematic modification of functional groups (e.g., hydroxylation, methylation) followed by bioactivity profiling. Molecular docking and molecular dynamics simulations can predict binding affinities to targets like topoisomerases. Comparative NMR/X-ray crystallography data highlight key structural motifs influencing activity, as seen in Bruceolline H/I comparisons .

Methodological Guidelines

- Data Analysis : Use software like MestReNova for NMR data processing and GraphPad Prism for dose-response curve fitting. For bioactivity data, apply false discovery rate (FDR) corrections in high-throughput screens .

- Ethical Compliance : Adhere to institutional review board (IRB) protocols for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.